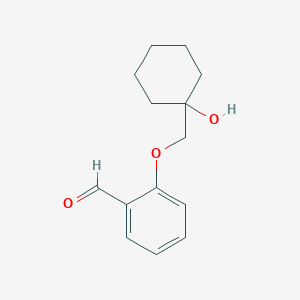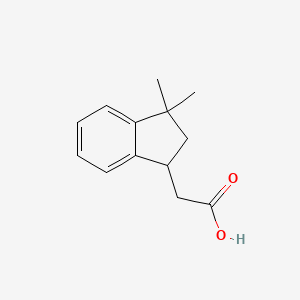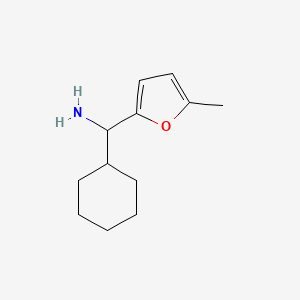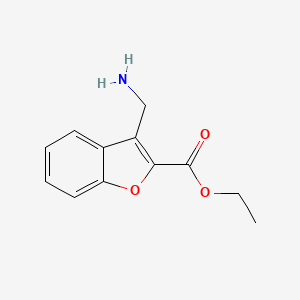![molecular formula C9H11ClN4O B13324874 5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B13324874.png)
5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is an organic compound belonging to the class of pyrazolo[4,3-d]pyrimidines These compounds are known for their aromatic heterocyclic structure, which consists of a pyrazole ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1-isopropyl-3-methoxy-1H-pyrazole-4-carbaldehyde with guanidine in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Compounds with an additional triazole ring fused to the pyrazolo[4,3-d]pyrimidine core.
Uniqueness
5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 makes it a valuable compound for cancer research, distinguishing it from other similar compounds that may target different enzymes or pathways .
Eigenschaften
Molekularformel |
C9H11ClN4O |
|---|---|
Molekulargewicht |
226.66 g/mol |
IUPAC-Name |
5-chloro-7-methoxy-1-propan-2-ylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4O/c1-5(2)14-7-6(4-11-14)12-9(10)13-8(7)15-3/h4-5H,1-3H3 |
InChI-Schlüssel |
AXRWTPGCBYRYAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C=N1)N=C(N=C2OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



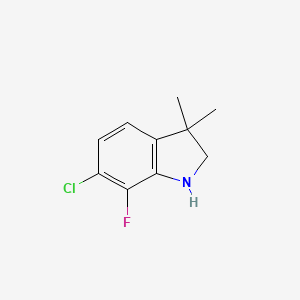
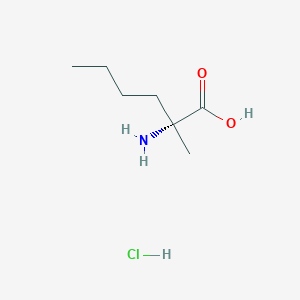
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13324824.png)
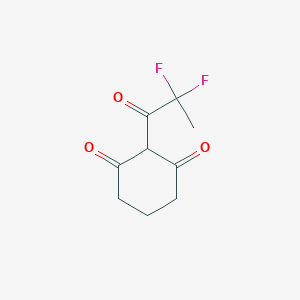
![6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13324836.png)
![{1-[(Oxolan-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B13324839.png)
